molecular formula C16H21N3OS B6626905 N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide

N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide

Cat. No.: B6626905
M. Wt: 303.4 g/mol
InChI Key: BSXFHHVLWCUXCP-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide: is a synthetic organic compound that belongs to the class of amides It features a complex structure with a dimethylamino group, a thiazole ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide typically involves multiple steps. One common route starts with the preparation of the intermediate 3-(dimethylamino)-2-methylphenylamine. This intermediate is then reacted with 4-(1,3-thiazol-2-yl)butanoyl chloride under basic conditions to form the final product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form corresponding alcohols.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with amino acid residues in enzymes or receptors, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)acetamide
  • N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)propionamide
  • N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)pentanamide

Comparison: Compared to its analogs, N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide exhibits unique properties due to the length of its butanamide chain. This length can influence its binding affinity and specificity towards biological targets, making it a more potent compound in certain applications .

Properties

IUPAC Name

N-[3-(dimethylamino)-2-methylphenyl]-4-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-12-13(6-4-7-14(12)19(2)3)18-15(20)8-5-9-16-17-10-11-21-16/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXFHHVLWCUXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N(C)C)NC(=O)CCCC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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